Carteolol hydrochloride, (R)-
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Overview
Description
Carteolol hydrochloride, ®- is a non-selective beta-adrenergic antagonist used primarily in the treatment of glaucoma and ocular hypertension. It is known for its ability to reduce intraocular pressure by decreasing the production of aqueous humor in the eye . This compound is also used in the management of hypertension, arrhythmia, and angina .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of carteolol hydrochloride involves several steps. One method includes the preparation of 3-amino-2-cyclohexenone, followed by the synthesis of tetrahydro-2,5(1H,6H)-quinolinedione. This is then converted to 5-hydroxy-3,4-dihydro-2(1H)-quinolone, which is further reacted to form 5-(2,3-epoxypropoxy)-3,4-dihydro-2(1H)-quinolone. Finally, this intermediate is converted to carteolol hydrochloride .
Industrial Production Methods: In industrial settings, carteolol hydrochloride is often produced using the extrusion-spheronisation method. This involves mixing carteolol hydrochloride with microcrystalline cellulose and other excipients, followed by wet granulation and spheronisation to form pellets. These pellets are then dried and sieved to obtain the desired particle size .
Chemical Reactions Analysis
Types of Reactions: Carteolol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions typically occur under mild to moderate conditions, often in the presence of a catalyst or under controlled pH .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of carteolol hydrochloride can lead to the formation of quinolone derivatives, while reduction can yield hydroquinoline compounds .
Scientific Research Applications
Chemistry: In chemistry, carteolol hydrochloride is used as a model compound for studying beta-adrenergic antagonists and their interactions with various receptors .
Biology: In biological research, this compound is used to study the effects of beta-blockers on cellular processes and receptor signaling pathways .
Medicine: Medically, carteolol hydrochloride is used in the treatment of glaucoma, ocular hypertension, hypertension, arrhythmia, and angina . It is also being investigated for its potential use in treating other cardiovascular conditions .
Industry: In the pharmaceutical industry, carteolol hydrochloride is used in the formulation of eye drops and other medications for the treatment of ocular conditions .
Mechanism of Action
Carteolol hydrochloride exerts its effects by blocking beta1 and beta2 adrenergic receptors, which leads to a decrease in the production of aqueous humor in the eye. This reduction in aqueous humor production lowers intraocular pressure, making it effective in treating glaucoma and ocular hypertension . The compound also has intrinsic sympathomimetic activity, which helps in reducing the risk of bradycardia and other side effects associated with beta-blockers .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to carteolol hydrochloride include timolol, betaxolol, and levobunolol. These compounds are also beta-adrenergic antagonists used in the treatment of glaucoma and ocular hypertension .
Uniqueness: What sets carteolol hydrochloride apart from these similar compounds is its intrinsic sympathomimetic activity, which reduces the risk of side effects such as bradycardia. Additionally, carteolol hydrochloride has a longer duration of action compared to some other beta-blockers, making it a preferred choice for certain patients .
Properties
CAS No. |
59567-87-2 |
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Molecular Formula |
C16H25ClN2O3 |
Molecular Weight |
328.83 g/mol |
IUPAC Name |
5-[(2R)-3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-1H-quinolin-2-one;hydrochloride |
InChI |
InChI=1S/C16H24N2O3.ClH/c1-16(2,3)17-9-11(19)10-21-14-6-4-5-13-12(14)7-8-15(20)18-13;/h4-6,11,17,19H,7-10H2,1-3H3,(H,18,20);1H/t11-;/m1./s1 |
InChI Key |
FYBXRCFPOTXTJF-RFVHGSKJSA-N |
Isomeric SMILES |
CC(C)(C)NC[C@H](COC1=CC=CC2=C1CCC(=O)N2)O.Cl |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CCC(=O)N2)O.Cl |
Origin of Product |
United States |
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